molecular formula C15H9N3O6 B14367484 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- CAS No. 93360-62-4

2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-

Katalognummer: B14367484
CAS-Nummer: 93360-62-4
Molekulargewicht: 327.25 g/mol
InChI-Schlüssel: LYNGEKPWILUIMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)-: is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- typically involves multiple steps, starting from simpler benzopyran derivatives One common method includes the nitration of 2H-1-Benzopyran-2-one to introduce nitro groups at the 3 and 6 positions

    Nitration: The nitration process involves treating 2H-1-Benzopyran-2-one with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions.

    Amination: The phenylamino group is introduced via a nucleophilic substitution reaction, where the nitro groups are replaced by phenylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require acidic or basic catalysts depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran-2-one, 3,6-dinitro-: Lacks the phenylamino group but shares similar nitro substituents.

    2H-1-Benzopyran-2-one, 4-aminophenyl-: Contains an amino group instead of nitro groups.

    2H-1-Benzopyran-2-one, 3-nitro-4-(phenylamino)-: Has only one nitro group.

Uniqueness

2H-1-Benzopyran-2-one, 3,6-dinitro-4-(phenylamino)- is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

93360-62-4

Molekularformel

C15H9N3O6

Molekulargewicht

327.25 g/mol

IUPAC-Name

4-anilino-3,6-dinitrochromen-2-one

InChI

InChI=1S/C15H9N3O6/c19-15-14(18(22)23)13(16-9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)24-15/h1-8,16H

InChI-Schlüssel

LYNGEKPWILUIMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.